molecular formula C7H13ClO3S B2403589 (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride CAS No. 2173999-64-7

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride

Cat. No. B2403589
CAS RN: 2173999-64-7
M. Wt: 212.69
InChI Key: SVBYFMCLFLFISF-RQJHMYQMSA-N
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Description

“(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride” is a compound that contains a cyclopentane ring, which is a five-membered cyclic structure. The (1S,2R) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “1-sulfonyl chloride” part suggests the presence of a sulfonyl chloride functional group (-SO2Cl) at the 1st position of the cyclopentane ring. The “2-ethoxy” part indicates an ethoxy group (-OCH2CH3) at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclopentane ring, with the sulfonyl chloride and ethoxy groups attached at the 1st and 2nd positions, respectively. The (1S,2R) notation indicates the configuration of these groups in three-dimensional space .


Chemical Reactions Analysis

The sulfonyl chloride group is typically quite reactive, due to the good leaving group (-Cl). It can undergo nucleophilic substitution reactions with various nucleophiles. The ethoxy group is generally less reactive, but could potentially participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar sulfonyl chloride and ethoxy groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Crystal Structure

  • Crystallography : Sulfonyl chlorides are key in synthesizing compounds with chiral centers, useful in crystallography studies (Liu, Zhang, Hu, & Shen, 2014).

Solid-Phase Organic Synthesis

  • Drug Development : Polymer-supported sulfonyl chloride plays a significant role in the solid-phase synthesis of heterocyclic compounds, critical in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).

Fluorescent Sensor Development

  • Metal Ions Detection : Fluorescent sensors utilizing sulfonyl chloride derivatives are developed for detecting metallic ions like antimony and thallium, highlighting their utility in environmental monitoring and safety applications (Qureshi et al., 2019).

Carbonic Anhydrase Inhibitors

  • Ophthalmology : Derivatives of sulfonyl chlorides, particularly perfluoroalkyl/aryl-substituted derivatives, have been investigated for their potential as intraocular pressure-lowering agents in treating glaucoma (Scozzafava et al., 2000).

Synthetic Organic Chemistry

  • Reagent Development : Sulfonyl chlorides are instrumental in creating various organic compounds, including hydroxyalkanesulfonyl chlorides, showcasing their versatility in synthetic organic chemistry (King et al., 1987).

Application in Antiviral Research

  • Anti-HIV Activity : Compounds with a sulfonyl chloride moiety have shown potential in anti-HIV research, illustrating their importance in developing new pharmaceuticals (Artico et al., 1996).

Safety And Hazards

As with any chemical, handling “(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride” would require appropriate safety precautions. In general, sulfonyl chlorides can be irritants and may pose other health hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(1S,2R)-2-ethoxycyclopentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYFMCLFLFISF-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride

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